(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate

Description

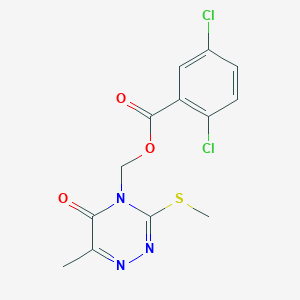

This compound is a triazine derivative featuring a 1,2,4-triazin-5-one core substituted with a methyl group at position 6, a methylthio group at position 3, and a 2,5-dichlorobenzoate ester at position 4 (Figure 1). The methylthio group may contribute to metabolic stability or reactivity, while the triazinone core suggests possible interactions with biological targets, such as enzymes involved in plant or microbial pathways .

Properties

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O3S/c1-7-11(19)18(13(22-2)17-16-7)6-21-12(20)9-5-8(14)3-4-10(9)15/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COULIYZZMKMGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the methylthio group. The final step involves esterification with 2,5-dichlorobenzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The chlorine atoms on the benzoate ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoate ring.

Scientific Research Applications

Chemistry

In chemistry, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure allows it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The triazine ring and methylthio group can interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to three structurally related triazine derivatives (Table 1):

Table 1: Comparison of Key Structural Features

Key Observations :

- Functional Groups : The dichlorobenzoate ester contrasts with sulfonylurea bridges in herbicides, suggesting divergent modes of action (e.g., ester hydrolysis vs. acetolactate synthase inhibition) .

- Substituent Effects : The methylthio group in the target compound may increase hydrophobicity (logP ~3.5 estimated) compared to polar sulfonylureas (logP ~1.2–1.8), affecting membrane permeability .

Similarity Coefficient Analysis

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons:

- Target vs. Metsulfuron Methyl : Moderate similarity (Tc ~0.45–0.55) due to shared triazine core but divergent substituents .

- Target vs. Compound 5l: Lower similarity (Tc ~0.30–0.40) owing to differences in core (triazinone vs. triazine) and functional groups (ester vs. phenoxy/formyl) .

Research Findings and Implications

- Synthetic Routes: The target compound may be synthesized via nucleophilic substitution on a triazinone intermediate, analogous to methods for sulfonylureas .

- Structure-Activity Relationships (SAR) : Replacement of the sulfonylurea bridge with a benzoate ester may shift activity from ALS inhibition to alternative targets, such as plant hormone signaling or microbial enzymes .

Biological Activity

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,5-dichlorobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 6-methyl-3-methylthio-1,2,4-triazine-5-one and a suitable dichlorobenzoate derivative.

- Reaction Conditions : The reaction is generally conducted in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile with a base like sodium hydroxide or potassium carbonate. The mixture is heated to promote the formation of the target compound.

Characterization Techniques

The synthesized compound can be characterized using various techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups.

- Mass Spectrometry : Confirms molecular weight and structure.

Antimicrobial Properties

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. In studies involving various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, the compound demonstrated varying degrees of antibacterial activity. For instance:

- The compound showed notable inhibition against Streptococcus mutans with effective zones of inhibition measured in millimeters .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 10 |

| Klebsiella pneumoniae | 12 |

| Staphylococcus aureus | 15 |

| Streptococcus mutans | 20 |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival by binding to their active sites.

- Disruption of Metabolic Pathways : It may interfere with metabolic processes essential for bacterial growth and reproduction.

Case Studies

Several studies have explored the biological activity of triazine derivatives:

- Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of triazine derivatives against common pathogens. The results indicated that modifications to the triazine structure significantly enhanced antibacterial properties .

- Pharmacological Evaluation : Another investigation focused on the pharmacological potential of similar compounds highlighted their anti-inflammatory and anticancer activities. These findings suggest that triazine derivatives could serve as lead compounds in drug development for various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.